Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate
Overview
Description
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate: is a copper complex featuring a bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. This compound is notable for its use in homogeneous catalysis, particularly in reactions involving the transfer of carbenes and other organic transformations .
Preparation Methods
The synthesis of Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) source, such as copper(I) chloride, in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Reduction: It can catalyze the reduction of olefins and carbonyl compounds.
Carbene Transfer: It is used in carbene transfer reactions, such as aziridination of olefins and methyleneation of aldehydes.
Hydrosilylation: It acts as a precatalyst for the hydrosilylation of carbonyl compounds.
Common reagents used in these reactions include olefins, carbonyl compounds, and ethyl diazoacetate. The major products formed depend on the specific reaction but can include reduced olefins, aziridines, and methyleneated aldehydes .
Scientific Research Applications
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate has a wide range of scientific research applications:
Biology: Its catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials, such as organic light-emitting diodes.
Mechanism of Action
The mechanism of action of Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate involves the coordination of the copper(I) center with the bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. This coordination facilitates the transfer of carbenes and other reactive intermediates to substrates, enabling various organic transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate is unique due to its highly hindered ligand, which provides steric protection to the copper center and enhances its catalytic activity. Similar compounds include:
Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I): Used for similar catalytic applications.
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) bis(trifluoromethanesulfonyl)imide: Another N-heterocyclic carbene complex with different metal center.
These comparisons highlight the unique steric and electronic properties of this compound, making it a valuable catalyst in various chemical reactions.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]-2H-imidazole-1,3-diium-2-ide;copper(1+);tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H37N2.BF4.Cu/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5;/h2*9-21H,1-8H3;;/q3*-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGCAUZACMRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C[CH-]C=C(C1=[N+]2[CH-][N+](=C3C(=C[CH-]C=C3C(C)C)C(C)C)C=C2)C(C)C.CC(C)C1=C[CH-]C=C(C1=[N+]2[CH-][N+](=C3C(=C[CH-]C=C3C(C)C)C(C)C)C=C2)C(C)C.[Cu+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H74BCuF4N4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746226 | |
Record name | 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;copper(1+);tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886061-48-9 | |
Record name | 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;copper(1+);tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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